molecular formula C23H20N2O3S2 B2870350 N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895444-17-4

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2870350
CAS No.: 895444-17-4
M. Wt: 436.54
InChI Key: OUXFDWGXUBFCDI-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide ( 895444-17-4) is a synthetic organic compound with a molecular formula of C23H20N2O3S2 and a molecular weight of 436.6 g/mol . This chemical features a naphthalene ring system linked to a thiazole moiety, which is further connected to a tosylpropanamide group. This specific molecular architecture, particularly the thiazole ring, is of significant interest in medicinal chemistry research, as similar structural motifs are found in compounds investigated for their potential biological activity . Thiazole derivatives are a prominent area of study in neuroscience research and have been explored as selective inhibitors for enzymes like monoamine oxidase (MAO) . Furthermore, N-(thiazol-2-yl)benzamide analogs have been identified in scientific literature as tools for pharmacological research, such as functioning as selective antagonists for certain ligand-gated ion channels, which aids in the exploration of central nervous system function . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-6-10-20(11-7-16)30(27,28)13-12-22(26)25-23-24-21(15-29-23)19-9-8-17-4-2-3-5-18(17)14-19/h2-11,14-15H,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXFDWGXUBFCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Below, key analogues from recent literature are compared (Table 1).

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Thiazole Position) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide 4-naphthalen-2-yl, 2-tosylpropanamide Data Unavailable Anticipated peaks: 8.2–7.3 (naphthalene), 2.4 (tosyl-CH₃)
4d 4-pyridin-3-yl, 5-morpholinomethyl 178–180 8.6 (pyridinyl-H), 3.7 (morpholine-OCH₂)
4e 4-pyridin-3-yl, 5-methylpiperazinyl 165–167 8.5 (pyridinyl-H), 2.3 (piperazine-NCH₃)
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine 4-(4-methoxyphenyl), 2-hydrazine Not reported 7.8 (methoxyphenyl-H), 3.8 (OCH₃)

Key Observations :

  • Aromatic Substituents : The naphthalene group in the target compound provides greater hydrophobicity compared to pyridinyl (4d, 4e) or methoxyphenyl () groups, likely reducing aqueous solubility .
  • Sulfonamide vs. Benzamide : The tosylpropanamide group introduces sulfonyl electronegativity, contrasting with the carboxamide in 4d–4i. This may enhance metabolic stability but complicate crystallization .
  • Melting Points : Pyridinyl derivatives (4d, 4e) exhibit moderate melting points (165–180°C), suggesting crystalline stability. The target compound’s melting point is unreported but may align with these ranges.
Cardioprotective Activity
  • N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () demonstrated superior cardioprotective effects over Levocarnitine and Mildronate, reducing smooth muscle hypoxia response by 40% . Methoxy and hydrazine groups may enhance electron donation and hydrogen bonding.
  • Hypothesis for Target Compound : The naphthalene-tosyl combination could improve membrane permeability, but the bulky aromatic system might hinder target engagement compared to smaller substituents like pyridinyl .
Antimicrobial and Anticancer Potential
  • 4d–4i Derivatives () show promise in preliminary assays, with morpholinomethyl (4d) and methylpiperazinyl (4e) groups likely enhancing solubility and intracellular uptake .
  • Sulfonamide Role : Tosyl groups in drugs like sulfamethoxazole are associated with enzyme inhibition (e.g., dihydropteroate synthase), suggesting the target compound could share mechanistic pathways.

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